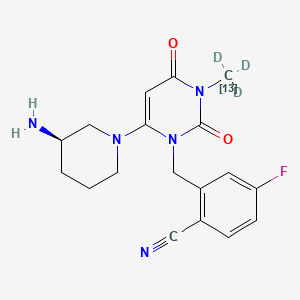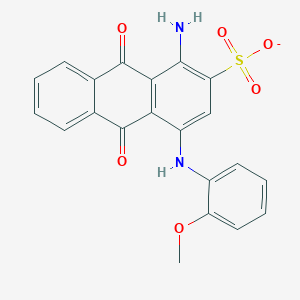
Sodium 1-amino-4-(2-methoxyphenylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 1-amino-4-(2-methoxyphenylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate is a complex organic compound characterized by its anthracene core and various functional groups, including amino, methoxy, and sulfonate groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-amino-4-(2-methoxyphenylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate typically involves multiple steps, starting with the formation of the anthracene core. The process may include:
Nitration of anthracene to introduce nitro groups.
Reduction of nitro groups to amino groups.
Introduction of methoxy and sulfonate groups through specific substitution reactions.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The anthracene core can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to convert nitro groups to amino groups.
Substitution: Substitution reactions are used to introduce methoxy and sulfonate groups.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as potassium permanganate or chromic acid.
Reduction reactions often employ reducing agents like tin chloride or iron powder.
Substitution reactions may use reagents like methanol for methoxy group introduction and chlorosulfonic acid for sulfonate group introduction.
Major Products Formed:
Oxidation products include anthraquinone derivatives.
Reduction products include amino-substituted anthracenes.
Substitution products include methoxy- and sulfonate-substituted anthracenes.
Chemistry:
The compound is used as a precursor in the synthesis of dyes and pigments.
It serves as a building block for the development of new organic materials.
Biology:
The compound's biological activity is being explored for potential therapeutic applications.
It may be used in the study of cellular processes and signaling pathways.
Medicine:
Research is ongoing to evaluate its potential as an anti-inflammatory or anticancer agent.
It may be used in drug delivery systems due to its chemical properties.
Industry:
The compound is used in the production of advanced materials and coatings.
It has applications in the development of electronic devices and sensors.
作用机制
The mechanism by which Sodium 1-amino-4-(2-methoxyphenylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate exerts its effects involves interactions with specific molecular targets and pathways. The amino and sulfonate groups may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
相似化合物的比较
Anthraquinone derivatives
Amino-substituted anthracenes
Methoxy- and sulfonate-substituted anthracenes
Uniqueness:
Sodium 1-amino-4-(2-methoxyphenylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate is unique due to its specific combination of functional groups and its potential applications in various fields. Its complex structure and reactivity set it apart from other similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in both academic and industrial research. Its unique properties and reactivity offer opportunities for innovation in various scientific and technological fields.
属性
分子式 |
C21H15N2O6S- |
|---|---|
分子量 |
423.4 g/mol |
IUPAC 名称 |
1-amino-4-(2-methoxyanilino)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C21H16N2O6S/c1-29-15-9-5-4-8-13(15)23-14-10-16(30(26,27)28)19(22)18-17(14)20(24)11-6-2-3-7-12(11)21(18)25/h2-10,23H,22H2,1H3,(H,26,27,28)/p-1 |
InChI 键 |
WCRXWKFBJBYISN-UHFFFAOYSA-M |
规范 SMILES |
COC1=CC=CC=C1NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


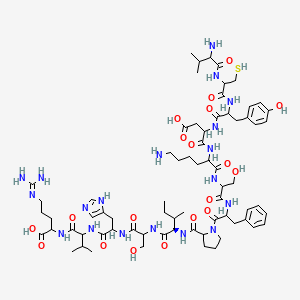
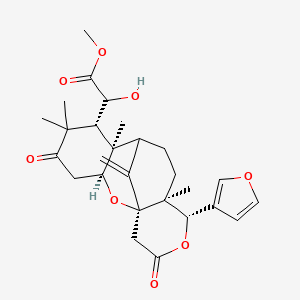

![2-Benzo[a]anthracen-12-yl-1-benzothiophene](/img/structure/B10814641.png)
![1-[6-(Triphenylmethoxy)hexyl]thymine](/img/structure/B10814643.png)
![2-[[2-[[2-[[1-[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B10814648.png)
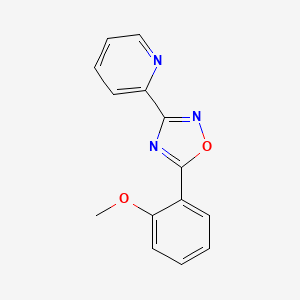
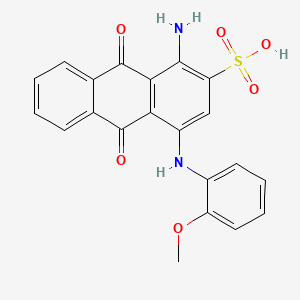
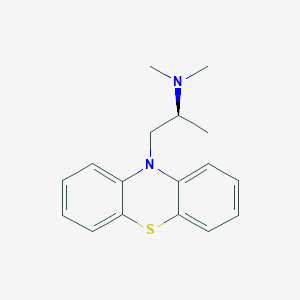
![4-[4-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]phenyl]piperazine-1-carbaldehyde](/img/structure/B10814676.png)
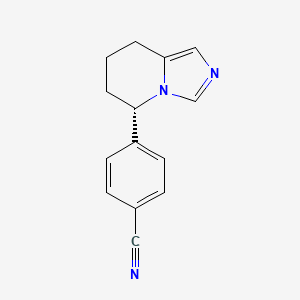

![(1R,3S,4S)-N-[(1S)-1-cyano-2-[2-fluoro-4-(1-methyl-2-oxo-3H-indol-6-yl)phenyl]ethyl]-2-azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B10814700.png)
